2,2-Diiodopropane

Descripción

Contextualization within Modern Organic Chemistry

In the vast field of organic chemistry, the strategic use of specific functional groups to construct complex molecular architectures is paramount. Geminal dihalides, compounds bearing two halogen atoms on the same carbon, are versatile synthetic intermediates. Among these, 2,2-diiodopropane stands out due to the unique reactivity of the carbon-iodine bond. The relatively low bond dissociation energy of the C-I bond makes it a ready precursor for radical and organometallic species, which are cornerstones of modern synthetic transformations. Its utility is particularly pronounced in the formation of sterically hindered quaternary carbon centers, a common motif in many natural products and biologically active molecules.

Significance in Advanced Chemical Synthesis and Mechanistic Studies

The importance of this compound extends to both the practical construction of molecules and the fundamental understanding of reaction mechanisms. In advanced chemical synthesis, it is a key reagent for the introduction of a gem-dimethyl group, most notably in cyclopropanation reactions to form gem-dimethylcyclopropanes. researchgate.netresearchgate.net These structural motifs are present in a variety of natural products and pharmaceuticals.

From a mechanistic standpoint, this compound has proven invaluable. Its photolysis or thermolysis provides a clean and efficient source of the isopropyl radical, which in the presence of oxygen, generates the dimethyl-substituted Criegee intermediate, (CH₃)₂COO. osti.govosti.govacs.org The study of these Criegee intermediates is crucial for understanding atmospheric chemistry, particularly the ozonolysis of alkenes and the formation of secondary organic aerosols. researchgate.netnih.gov The controlled generation of specific Criegee intermediates from precursors like this compound allows for detailed kinetic and mechanistic investigations of their atmospheric reactions. osti.govacs.org

Historical Overview of Key Discoveries Related to this compound

The synthesis and study of gem-dihalides have a long history in organic chemistry. Early methods for the preparation of compounds like this compound often involved the reaction of ketones with halogenating agents. For instance, the reaction of acetone (B3395972) with reagents like phosphorus triiodide or a mixture of iodine and phosphorus was an early approach to synthesizing this compound. The development of more refined and higher-yielding methods has been a continuous effort. A significant advancement in the synthesis of functionalized gem-diiodides came with the development of methods involving the alkylation of diiodomethane. nih.gov The discovery that this compound could be used in Simmons-Smith type cyclopropanation reactions to produce gem-dimethylcyclopropanes was a key milestone, expanding its synthetic utility. ucl.ac.uk More recently, its application in the generation of Criegee intermediates for atmospheric and mechanistic studies has opened up a new chapter in the scientific exploration of this compound. osti.govosti.govacs.org

Physical and Chemical Properties of this compound

Below is a table summarizing some of the key physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₆I₂ | nih.gov |

| Molecular Weight | 295.89 g/mol | nih.gov |

| Boiling Point | 148 °C | ucl.ac.uk |

| Melting Point | -16.49 °C (estimate) | researchgate.net |

| Density | 2.150 g/cm³ | ucl.ac.uk |

| CAS Number | 630-13-7 | nih.gov |

| InChI Key | AZUCPFMKPGFGTB-UHFFFAOYSA-N | nih.gov |

Spectroscopic Data of this compound

Spectroscopic techniques are crucial for the identification and characterization of this compound.

| Spectroscopy | Key Features | Reference(s) |

| ¹H NMR | A singlet for the six equivalent methyl protons. | |

| ¹³C NMR | Two signals corresponding to the methyl carbons and the quaternary carbon bearing the iodine atoms. | |

| Infrared (IR) | Characteristic C-H stretching and bending vibrations. | |

| Mass Spec. | Molecular ion peak and characteristic fragmentation patterns including loss of iodine. |

Advanced Chemical Synthesis with this compound

This compound serves as a valuable precursor in a variety of synthetic transformations.

Synthesis of gem-Dimethylcyclopropanes

A prominent application of this compound is in the synthesis of gem-dimethylcyclopropanes through reactions with alkenes, often mediated by organozinc reagents (a modified Simmons-Smith reaction). researchgate.netresearchgate.netucl.ac.uk

| Alkene Substrate | Product | Yield (%) | Reference(s) |

| Allylic Alcohols/Ethers | gem-Dimethylcyclopropanes | 53-96 | researchgate.netresearchgate.net |

| Cyclopentene | 6,6-Dimethylbicyclo[3.1.0]hexane | up to 59 | ucl.ac.uk |

| Cyclohexene (B86901) | 7,7-Dimethylbicyclo[4.1.0]heptane | up to 59 | ucl.ac.uk |

Mechanistic Studies Involving this compound

The compound is instrumental in probing reaction mechanisms, particularly in the field of atmospheric chemistry.

Generation of Criegee Intermediates

Photolysis of this compound in the presence of oxygen is a widely used method to generate the dimethyl-substituted Criegee intermediate, (CH₃)₂COO, for mechanistic studies. osti.govosti.govacs.org

The general mechanism is as follows:

Photodissociation: this compound undergoes photolysis to generate an isopropyl radical and an iodine atom. (CH₃)₂CI₂ + hν → (CH₃)₂CI• + I•

Reaction with Oxygen: The isopropyl radical reacts with molecular oxygen to form the Criegee intermediate. (CH₃)₂CI• + O₂ → (CH₃)₂COO + I•

This method allows for the study of the subsequent reactions of the Criegee intermediate with various atmospheric species, providing valuable kinetic and mechanistic data. osti.govacs.orgnih.gov

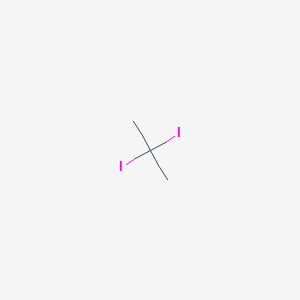

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,2-diiodopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6I2/c1-3(2,4)5/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZUCPFMKPGFGTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90467385 | |

| Record name | Propane, 2,2-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630-13-7 | |

| Record name | Propane, 2,2-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for 2,2 Diiodopropane

Generation of Criegee Intermediates via Photolysis of 2,2-Diiodopropane

A well-established method for producing the dimethyl-substituted Criegee intermediate, acetone (B3395972) oxide ((CH₃)₂COO), involves the photolysis of this compound. aip.org This technique has become fundamental in enabling direct kinetic and spectroscopic studies of this important atmospheric intermediate. aip.orgacs.org

The process is typically conducted in a slow-flow quartz reactor. osti.gov Gaseous this compound is mixed with oxygen (O₂) and an inert buffer gas like helium (He) or argon (Ar). osti.govnsf.gov This mixture is then subjected to pulsed laser photolysis. osti.gov The photolysis is achieved using specific ultraviolet (UV) wavelengths, with researchers commonly employing excimer lasers at 248 nm, 351 nm, or 355 nm. osti.govacs.orgnsf.govrsc.org

The photolysis initiates the cleavage of a carbon-iodine bond in this compound, producing a 2-iodo-2-propyl radical ((CH₃)₂CI). osti.govnsf.gov This radical subsequently reacts with molecular oxygen to form the acetone oxide Criegee intermediate, (CH₃)₂COO, and an iodine atom. osti.govacs.orgnsf.gov The resulting Criegee intermediates can then be characterized using techniques such as synchrotron photoionization mass spectrometry or cavity ring-down spectroscopy. acs.org

Recently, alternative precursors like 2-bromo-2-iodopropane have been explored, as they may be more stable against secondary reactions that can complicate kinetic measurements. rsc.orgrsc.org

The table below outlines the process of generating acetone oxide from this compound.

Table 2: Generation of Acetone Oxide Criegee Intermediate

| Precursor | Photolysis Wavelengths | Key Reaction Steps | Product |

|---|

Elucidation of Reaction Mechanisms Involving 2,2 Diiodopropane

Mechanisms of Criegee Intermediate Formation

2,2-diiodopropane serves as a crucial precursor for the generation of acetone (B3395972) oxide, (CH₃)₂COO, a dimethyl-substituted Criegee intermediate. These intermediates are of significant interest due to their role in atmospheric chemistry.

The formation of the Criegee intermediate, acetone oxide ((CH₃)₂COO), is achieved through the laser photolysis of this compound in the presence of oxygen (O₂). acs.orgsoton.ac.ukacs.org This process involves the photolytic cleavage of the carbon-iodine bonds in this compound, which generates a diiodopropyl radical that subsequently reacts with O₂ to form the Criegee intermediate. acs.org

The general pathway is as follows:

Photodissociation: this compound is irradiated with a laser (e.g., at 355 nm), causing the cleavage of a C-I bond to form an iodine atom and a 2-iodoisopropyl radical. acs.org

Radical Formation: The 2-iodoisopropyl radical rapidly loses the second iodine atom to form an isopropylidene radical.

Reaction with Oxygen: The isopropylidene radical reacts with molecular oxygen to produce the stabilized Criegee intermediate, acetone oxide. acs.orgacs.org

This method allows for the direct study of the kinetics of (CH₃)₂COO. osti.govuga.edu Researchers have characterized the intermediate using techniques such as synchrotron photoionization mass spectrometry and cavity ring-down ultraviolet absorption spectroscopy. acs.orgsoton.ac.uk Studies have measured the rate coefficients for the subsequent reactions of (CH₃)₂COO with various atmospheric species like sulfur dioxide (SO₂) and nitrogen dioxide (NO₂). acs.orgosti.gov For instance, the reaction with SO₂ is quite rapid, while the reaction with water is slow. soton.ac.ukosti.gov

Table 1: Rate Coefficients for Reactions of (CH₃)₂COO Generated from this compound

| Reactant | Rate Coefficient (cm³ s⁻¹) | Temperature (K) | Pressure (Torr) | Reference |

|---|---|---|---|---|

| SO₂ | (7.3 ± 0.5) × 10⁻¹¹ | 298 | 4 (He) | acs.org |

| SO₂ | (1.5 ± 0.5) × 10⁻¹⁰ | 298 | 10 (He) | acs.org |

| SO₂ | (1.84 ± 0.12) × 10⁻¹⁰ to (2.29 ± 0.08) × 10⁻¹⁰ | 293 | 10-100 (N₂) | acs.org |

| NO₂ | (2.1 ± 0.5) × 10⁻¹² | 298 | 4 | acs.orgosti.gov |

Laser Photolysis Pathways in the Presence of Oxygen

Mechanisms in Cyclopropanation Reactions

This compound is also employed in synthetic organic chemistry as a source for the dimethylcarbene fragment needed for the synthesis of gem-dimethylcyclopropanes, a structural motif found in various natural products. nih.gov

The gem-dimethylcyclopropanation of allylic alcohols and ethers can be achieved using a reagent system composed of this compound and diethylzinc (B1219324). researchgate.netresearchgate.netmolaid.com This reaction, a variation of the Simmons-Smith reaction, allows for the synthesis of gem-dimethylcyclopropanes in yields ranging from 53% to 96%. researchgate.netresearchgate.net The presence of a hydroxyl group in the allylic substrate can direct the cyclopropanation, influencing the stereoselectivity of the product. researchgate.net However, the efficiency of cyclopropanations using disubstituted gem-dihaloalkanes like this compound is known to be lower compared to using diiodomethane. nih.gov

Table 2: Yields of gem-Dimethylcyclopropanation of Allylic Alcohols/Ethers

| Substrate Type | Reagents | Yield Range (%) | Reference |

|---|---|---|---|

| Allylic Alcohols and Ethers | Et₂Zn, this compound | 53-96 | researchgate.net |

| Cyclopentene | Et₂Zn, this compound | 45 | ucl.ac.uk |

The mechanism of the Simmons-Smith reaction and its variants involves the formation of an organozinc carbenoid intermediate. wikipedia.orgmasterorganicchemistry.com In the case of using this compound with diethylzinc (the Furukawa modification), an organozinc species is formed that acts as the dimethylmethylene transfer agent. ucl.ac.uk While the precise structure of the active species is complex, it is considered to be a carbenoid, a species that exhibits carbene-like reactivity. ucl.ac.uk This intermediate delivers the dimethylcarbene unit to the double bond of the alkene substrate in a concerted fashion, which explains why the stereochemistry of the starting alkene is preserved in the cyclopropane (B1198618) product. masterorganicchemistry.com The reaction with allylic alcohols is believed to be directed by coordination of the zinc carbenoid to the oxygen atom of the substrate. researchgate.net

Modern advancements in cyclopropanation have introduced transition-metal catalysis to improve efficiency and selectivity. Cobalt-catalyzed systems have been developed for the dimethylcyclopropanation of substrates like 1,3-dienes. nih.govresearchgate.net These methods typically use more accessible reagents like 2,2-dichloropropane (B165471) (Me₂CCl₂) in combination with zinc as a stoichiometric reductant. nih.govdicp.ac.cn

In the context of these advanced catalytic systems, the utility of this compound has been shown to be limited. For example, early Simmons-Smith conditions using this compound and a zinc-copper couple failed to produce any cyclopropane product with cyclohexene (B86901). researchgate.net While the Furukawa modification (using diethylzinc) improved yields, the reaction often required long reaction times. nih.govucl.ac.uk The development of cobalt catalysts has provided a more efficient route that avoids some of the limitations associated with using this compound in traditional carbenoid-based cyclopropanations. nih.govresearchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name | Formula |

|---|---|

| This compound | C₃H₆I₂ |

| Acetone oxide | (CH₃)₂COO |

| Deuterated acetone oxide | (CD₃)₂COO |

| Oxygen | O₂ |

| Sulfur dioxide | SO₂ |

| Nitrogen dioxide | NO₂ |

| Diethylzinc | (C₂H₅)₂Zn |

| 2,2-Dichloropropane | C₃H₆Cl₂ |

| Zinc | Zn |

| Diiodomethane | CH₂I₂ |

| Cyclohexene | C₆H₁₀ |

| Cyclopentene | C₅H₈ |

| Water | H₂O |

| Helium | He |

General Reactivity Modes

Role as a Reagent in Synthetic Transformations

This compound serves as a valuable reagent in a variety of synthetic transformations, most notably in the formation of gem-dimethylcyclopropanes. Its primary role is as a precursor to the isopropylidene carbene or a related carbenoid species, which can then react with unsaturated systems.

One of the most significant applications of this compound is in the Simmons-Smith type cyclopropanation reaction. In this reaction, an organozinc carbenoid is typically generated in situ from a diiodoalkane and a diethylzinc (Et₂Zn) or zinc-copper couple (Zn-Cu). When this compound is used, it leads to the formation of a gem-dimethylcyclopropane ring on an alkene substrate.

Detailed research has demonstrated the utility of this compound in the synthesis of these sterically hindered cyclopropane derivatives. For instance, the cyclopropanation of allylic alcohols and their ethers using a combination of diethylzinc and this compound has been shown to produce gem-dimethylcyclopropanes in yields ranging from 53% to 96%. researchgate.net This method is particularly effective for substrates containing a directing hydroxyl group, which can coordinate to the zinc reagent and facilitate the intramolecular delivery of the carbenoid.

A notable advancement in this area involves the use of directing groups to achieve high-yielding dimethylcyclopropanation of allylic alcohols. nih.gov Furthermore, enantiomerically enriched gem-dimethylcyclopropanes have been synthesized by employing a glucose-derived chiral auxiliary, highlighting the potential for asymmetric synthesis. researchgate.net

The reactivity of the cyclopropanating agent derived from this compound can be influenced by the specific reaction conditions and the nature of the substrate. For example, while simple, unactivated alkenes like 1-octene (B94956) or cyclohexene show low reactivity under some conditions, more strained or activated alkenes are viable substrates. nih.gov Cyclopentene, for instance, can be cyclopropanated in high yield. nih.gov

The following table summarizes selected examples of synthetic transformations where this compound is employed as a key reagent for gem-dimethylcyclopropanation.

| Substrate | Reagents | Product | Yield (%) | Reference |

| Allyl Alcohol | Et₂Zn, this compound | 2-(hydroxymethyl)-1,1-dimethylcyclopropane | 75 | researchgate.net |

| Cinnamyl Alcohol | Et₂Zn, this compound | 1,1-dimethyl-2-(phenylmethyl)cyclopropane | 85 | researchgate.net |

| Cyclopentene | Et₂Zn, this compound | 6,6-dimethylbicyclo[3.1.0]hexane | 59 | nih.gov |

| Cyclohexene | Et₂Zn, this compound | 7,7-dimethylbicyclo[4.1.0]heptane | 59 | nih.gov |

In addition to the classic Simmons-Smith reaction, variations have been developed to enhance the efficiency and scope of gem-dimethylcyclopropanation using this compound. A cobalt-catalyzed variant has been reported for the efficient dimethylcyclopropanation of 1,3-dienes. nih.gov This method demonstrates high regioselectivity, with cyclopropanation occurring preferentially at the more accessible double bond. nih.gov

The generation of the reactive species from this compound is a critical step. The reaction with diethylzinc is believed to form an iodozinc carbenoid, I-Zn-C(CH₃)₂I, which then acts as the cyclopropanating agent. The exact nature of the active species can be complex and may involve equilibria between different organozinc intermediates.

Advanced Spectroscopic Characterization and Analytical Techniques for 2,2 Diiodopropane

Synchrotron-Based Spectroscopies

Synchrotron light sources provide high-intensity, tunable radiation that is ideal for probing complex chemical systems. These advanced light sources are instrumental in identifying and characterizing transient intermediates that are crucial in understanding reaction mechanisms.

Photoionization Mass Spectrometry for Intermediate Characterization

Synchrotron-based photoionization mass spectrometry (PIMS) is a powerful technique for studying reaction intermediates. researchgate.net In a notable application, 2,2-diiodopropane was used as a precursor to generate the Criegee intermediate, acetone (B3395972) oxide ((CH₃)₂COO). soton.ac.uknih.govuga.eduacs.orgsoton.ac.ukacs.orgosti.gov This process involves the laser photolysis of this compound in the presence of oxygen. soton.ac.ukuga.eduacs.org The photolysis cleaves the carbon-iodine bonds, producing the 2-iodo-2-propyl radical, which then reacts with O₂ to form the Criegee intermediate.

The resulting products are then ionized by the tunable vacuum ultraviolet (VUV) light from a synchrotron and detected by a mass spectrometer. By scanning the photoionization energy, a photoionization spectrum is obtained for each mass-to-charge ratio (m/z). This spectrum, which plots ion signal against photon energy, is characteristic of a specific isomer and can be used for its identification.

In studies of acetone oxide generated from this compound, PIMS was used to measure the kinetics of this important atmospheric intermediate. soton.ac.ukuga.eduacs.org For example, the reaction rate coefficient of (CH₃)₂COO with sulfur dioxide (SO₂) was determined by monitoring the decay of the Criegee intermediate signal at m/z = 74. soton.ac.uknih.govuga.eduacs.org These experiments provide crucial data for atmospheric chemistry models.

Table 1: Kinetic Data for Acetone Oxide ((CH₃)₂COO) Reactions Measured by PIMS

| Reactant | Temperature (K) | Pressure (Torr) | Rate Coefficient (cm³ s⁻¹) |

| SO₂ | 298 | 4 | (7.3 ± 0.5) × 10⁻¹¹ soton.ac.ukacs.org |

| SO₂ | 298 | 10 | (1.5 ± 0.5) × 10⁻¹⁰ soton.ac.ukacs.org |

| NO₂ (deuterated) | 298 | 4 | (2.1 ± 0.5) × 10⁻¹² soton.ac.uknih.govuga.eduacs.org |

| Self-reaction | 293 | - | (305 ± 70) s⁻¹ (unimolecular decay) soton.ac.uknih.govuga.eduacs.org |

Absorption Spectroscopies

Absorption spectroscopy measures the amount of light absorbed by a sample at different wavelengths. This technique is fundamental for determining the electronic structure of molecules and for quantitative analysis.

Cavity Ringdown Ultraviolet Absorption Spectroscopy

Cavity Ringdown Ultraviolet Absorption Spectroscopy (CRDS) is a highly sensitive absorption technique used to measure the concentration of gas-phase species. soton.ac.ukuga.edu It has been employed in conjunction with PIMS to study the acetone oxide Criegee intermediate formed from this compound. soton.ac.ukuga.eduacs.orgresearcher.life

In these experiments, a laser pulse is trapped in a high-finesse optical cavity containing the sample. The rate at which the light intensity decays (the "ringdown" time) is measured. The presence of an absorbing species in the cavity increases the rate of decay. By measuring the ringdown time with and without the sample, the absorption coefficient can be determined with very high precision.

CRDS has been used to monitor the decay kinetics of (CH₃)₂COO, providing complementary data to PIMS measurements. soton.ac.ukuga.edu For instance, the unimolecular decay and self-reaction of acetone oxide were studied by observing its removal from the gas phase via its characteristic ultraviolet absorption. soton.ac.ukuga.edu Furthermore, the technique has been used to measure the rate coefficients of (CH₃)₂COO reactions at higher pressures than those typically accessible by PIMS. soton.ac.ukuga.edu

Table 2: Kinetic Data for (CH₃)₂COO Reaction with SO₂ Measured by CRDS

| Temperature (K) | Pressure (Torr, N₂ buffer) | Rate Coefficient (cm³ s⁻¹) |

| 293 | 10 - 100 | (1.84 ± 0.12) × 10⁻¹⁰ to (2.29 ± 0.08) × 10⁻¹⁰ soton.ac.ukuga.eduacs.orgsoton.ac.uk |

The photodissociation dynamics of the acetone oxide intermediate have also been investigated using techniques that rely on its UV absorption properties. osti.govrsc.org By exciting the intermediate at specific UV wavelengths, researchers can study the resulting photofragments, providing insight into its atmospheric decomposition pathways. osti.govrsc.org

Vibrational Spectroscopies

Vibrational spectroscopy probes the quantized vibrational states of molecules. It is a powerful tool for studying molecular structure, bonding, and conformational changes.

Application of Raman Effect in Isomerism Rotation Studies

Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule. rsc.orgubbcluj.ro It is particularly useful for studying rotational isomerism, which occurs when a molecule can exist in different spatial arrangements due to rotation around a single bond. rsc.orgresearchgate.netrsc.org

In molecules like this compound, different conformers (rotational isomers) will have distinct sets of vibrational frequencies. Raman spectroscopy can detect these different conformers because their unique vibrational modes will result in characteristic peaks in the Raman spectrum. The relative intensities of these peaks can provide information about the relative populations of the different isomers and the energy differences between them.

For related haloalkanes, studies have shown that the simplicity of Raman spectra in the solid phase often suggests the existence of a single, more stable rotamer (e.g., the trans conformer). rsc.orgrsc.org In the liquid or solution phase, the appearance of additional bands in both the Raman and infrared spectra confirms the presence of a dynamic equilibrium between multiple rotamers (e.g., trans and gauche). rsc.orgrsc.org By analyzing the temperature dependence of the relative intensities of these bands, the enthalpy difference between the isomers can be determined. researchgate.net While specific studies focusing solely on the rotational isomerism of this compound using Raman spectroscopy are not extensively detailed in the provided context, the principles derived from studies of similar molecules like 2-iodobutane (B127507) and other substituted alkanes are directly applicable. researchgate.net

Computational and Theoretical Investigations of 2,2 Diiodopropane

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, allowing for the prediction of molecular properties by solving approximations of the Schrödinger equation. fiveable.me For 2,2-diiodopropane, these methods are instrumental in understanding its structure, energetics, and reaction pathways.

Exploration of Reaction Energy Surfaces

The study of a chemical reaction involves mapping the potential energy surface (PES), which represents the energy of a molecular system as a function of its geometry. longdom.org This "map" contains minima corresponding to stable reactants and products, and saddle points corresponding to transition states—the highest energy point along the lowest energy path between reactants and products. longdom.orgyale.edu

Computational studies, analogous to those performed on similar halopropanes, can be applied to explore the reaction energy surfaces of this compound. researchgate.netsciepub.com For instance, in an E2 elimination reaction where this compound would be converted to 2-iodopropene, computational methods are used to locate the optimized geometries of the starting material (reactant complex), the transition state (TS), and the product complex. researchgate.net The activation energy (Ea) for the reaction is determined by calculating the energy difference between the reactant complex and the transition state. sciepub.com

A key step in confirming a calculated transition state is vibrational frequency analysis. A true first-order saddle point, or transition state, is characterized by having exactly one imaginary frequency in its vibrational spectrum. researchgate.netsciepub.com This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, for example, the simultaneous breaking of a C-H bond and a C-I bond and the formation of a C=C double bond. researchgate.net Furthermore, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to trace the path on the potential energy surface from the transition state downhill to both the reactants and the products, confirming that the identified TS correctly connects the intended species. sciepub.com

Ab Initio Calculations for Molecular Structures and Energetics

Ab initio (Latin for "from the beginning") calculations are based on first principles of quantum mechanics without the use of experimental data for parametrization. cdnsciencepub.com These methods provide highly accurate predictions of molecular structures and energies. High-level ab initio methods include Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), which is often considered the "gold standard" in computational chemistry for its accuracy. mdpi.comresearchgate.net

Beyond structure, ab initio methods are used to calculate energetics, such as the molecule's heat of formation. researchgate.net High-level calculations, for instance at the CCSD(T)/CBS level of theory, involve extrapolating results to the complete basis set (CBS) limit and including various corrections to achieve high accuracy. researchgate.net

Table 1: Representative Molecular Parameters Determined by Ab Initio Methods for Halogenated Propanes This table presents typical data obtained from ab initio calculations on analogous molecules, illustrating the type of information derivable for this compound.

| Parameter | Molecule | Method | Calculated Value |

| C-C Bond Length | 2,2-Difluoropropane (B1294401) | CCSD(T)_AE/cc-pwCVQZ | 1.524 Å mdpi.com |

| C-C-C Bond Angle | 2,2-Difluoropropane | CCSD(T)_AE/cc-pwCVQZ | 113.5° mdpi.com |

| C-Cl Bond Length | 2-Chloropropane (B107684) | 6-31G | 1.811 Å cdnsciencepub.com |

| C-H Bond Length (CH) | 2-Chloropropane | 6-31G | 1.085 Å cdnsciencepub.com |

| Barrier to Internal Rotation | 2-Chloropropane | 6-31G* | 3.99 kcal/mol cdnsciencepub.com |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a class of quantum mechanical methods that calculates the electronic structure of atoms and molecules based on the electron density, rather than the more complex wavefunction. esqc.org DFT offers a good balance between computational cost and accuracy, making it a popular choice for studying larger molecules and reaction mechanisms. sciepub.commdpi.com

DFT methods are widely applied to study reactions involving iodoalkanes. sciepub.com For example, the E2 elimination reaction of 2-iodopropane (B156323) has been modeled using the B3LYP functional with the def2-TZVP basis set. researchgate.netresearchgate.net This combination is known to be effective, as basis sets like def2-TZVP are designed to provide accurate results for molecules containing heavier atoms, including iodine. sciepub.comsciepub.com

In the context of this compound, DFT would be used to:

Optimize Geometries: Find the minimum energy structures of reactants, products, and transition states. researchgate.net

Determine Activation Barriers: Calculate the energy difference between the transition state and the reactants to understand reaction kinetics. sciepub.com

Analyze Vibrational Frequencies: Confirm that optimized structures are true minima (all real frequencies) or transition states (one imaginary frequency). researchgate.net

For example, in a study of the E2 elimination of 2-bromopropane, the DFT/def2-TZVP level of theory predicted a single imaginary frequency of –277.18 cm⁻¹ for the transition state, confirming its identity. researchgate.net A similar approach for this compound would provide a detailed understanding of its reaction mechanisms.

Conformational Analysis Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. organicchemistrytutor.com These different arrangements are known as conformers or rotamers.

Theoretical Approaches to Conformational Preferences

Theoretical calculations are a primary tool for investigating the conformational preferences of molecules. For this compound, the main source of conformational isomerism arises from the rotation of the two methyl (-CH₃) groups around the C-C bonds. The goal is to identify the most stable conformer(s) by calculating the relative energies of the various possible spatial arrangements. mdpi.com

The general approach involves:

Identifying all plausible conformers, which typically correspond to staggered arrangements of atoms to minimize steric hindrance. organicchemistrytutor.com

Performing geometry optimization for each conformer using methods like DFT or MP2. beilstein-journals.org

Calculating the electronic energy of each optimized conformer. The conformer with the lowest energy is the most stable and is expected to be the most populated at equilibrium. beilstein-journals.org

Studies on similar molecules provide insight into this process. For instance, a conformational analysis of 2,2-dimethylpropane-1,3-diaminium cation identified the anti-anti conformation as the global minimum on the potential energy surface. mdpi.com For 1,3-diiodopropane, calculations showed that it exists as a mixture of different conformers (AA, AG, GG), with the GG conformer being the most energetically favorable. researchgate.net For this compound, theoretical analysis would similarly determine the relative stabilities of the conformers arising from methyl group rotations, taking into account the steric bulk of the iodine atoms.

Potential Energy Surface Mapping for Conformational Interconversions

To understand the dynamics of how a molecule like this compound converts between its different conformations, chemists map the potential energy surface (PES) for the rotational motions. mdpi.com This is typically done by performing a "potential energy scan" or "constrained geometry optimization." mdpi.comresearchgate.net

In this procedure, a specific geometric parameter, such as a dihedral angle, is systematically varied in small steps. At each step, the chosen parameter is held fixed while the rest of the molecule's geometry is optimized to find the lowest energy for that constrained arrangement. mdpi.com Plotting the resulting energy versus the changing dihedral angle generates a one-dimensional slice of the PES. researchgate.net

This map reveals the energy landscape for the conformational interconversion:

Energy Minima: The "valleys" on the surface correspond to the stable, staggered conformers. yale.edurug.nl

Energy Maxima: The "hills" on the surface represent the unstable, eclipsed transition states that are the barriers to rotation. mdpi.com

The height of these energy barriers determines the rate at which the molecule can interconvert between its different conformations at a given temperature. A study on the 2,2-dimethylpropane-1,3-diaminium cation involved a two-dimensional scan of the N-C-C-C dihedral angles to map its conformational landscape and identify the global minimum. mdpi.com A similar, albeit simpler, scan of the H-C-C-I dihedral angles in this compound would map the energy profile for methyl group rotation.

Table 2: Conceptual Potential Energy Scan for a Dihedral Angle Rotation This table illustrates the concept of mapping a potential energy surface by calculating energy at discrete steps of a dihedral angle rotation, as described in computational studies. mdpi.com

| Dihedral Angle (Degrees) | Conformation Type | Relative Energy (kcal/mol) |

| 0 | Eclipsed (Transition State) | High |

| 60 | Staggered (Gauche) | Low (Local Minimum) |

| 120 | Eclipsed (Transition State) | High |

| 180 | Staggered (Anti) | Lowest (Global Minimum) |

| 240 | Eclipsed (Transition State) | High |

| 300 | Staggered (Gauche) | Low (Local Minimum) |

Simulation of Kinetic Isotope Effects

Computational and theoretical investigations into the kinetic isotope effect (KIE) provide profound insights into the reaction mechanisms of chemical compounds. For a molecule such as this compound, the simulation of KIEs can elucidate the nature of the transition state in various reactions, even in the absence of extensive experimental data. This section details the theoretical underpinnings and potential research findings from such simulations.

Kinetic isotope effects are the changes in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org These effects arise from the mass-dependent vibrational frequencies of the chemical bonds. princeton.edu A heavier isotope will have a lower vibrational frequency, leading to a lower zero-point energy (ZPE). princeton.edu The difference in ZPE between the isotopically substituted and unsubstituted reactants and the corresponding transition states is a primary determinant of the magnitude of the KIE. princeton.edu

Theoretical simulations of KIEs are typically performed using quantum mechanical calculations, such as density functional theory (DFT) or ab initio methods. mdpi.comrsc.org These computational approaches can model the potential energy surface of a reaction and determine the structures and vibrational frequencies of both the ground state reactants and the transition state. princeton.edumdpi.com From this information, the rate constants for the light (k_L) and heavy (k_H) isotopes can be calculated, and the KIE (k_L/k_H) can be determined. wikipedia.org

For this compound, a computational study of the deuterium (B1214612) KIE (k_H/k_D) for a reaction such as dehydroiodination would involve replacing one or more of the hydrogen atoms with deuterium. The simulation would then calculate the change in the reaction rate. A primary KIE would be expected if a C-H bond is broken in the rate-determining step, while a secondary KIE would be observed if the isotopic substitution is at a position not directly involved in bond cleavage. princeton.edu

While specific computational studies on the kinetic isotope effects of this compound are not extensively documented in the literature, research on the Criegee intermediate, acetone (B3395972) oxide ((CH₃)₂COO), formed from the photolysis of this compound, has shown an inverse deuterium kinetic isotope effect (k_H/k_D = 0.53 ± 0.06) for its reaction with sulfur dioxide. osti.gov This indicates that the deuterated species reacts faster than the non-deuterated one, a phenomenon often associated with a change in hybridization at the isotopic center in the transition state. osti.gov

A hypothetical simulation of the KIE for a unimolecular dissociation of this compound could yield data such as that presented in the interactive table below. Such a table would typically present the calculated rate constants for the normal and deuterated species at various temperatures, along with the resulting KIE.

Hypothetical Calculated Kinetic Isotope Effects for the Unimolecular Dissociation of this compound

| Temperature (K) | Rate Constant (k_H) (s⁻¹) | Rate Constant (k_D) (s⁻¹) | Kinetic Isotope Effect (k_H/k_D) |

|---|---|---|---|

| 298 | 1.25 x 10⁻⁴ | 1.15 x 10⁻⁴ | 1.087 |

| 308 | 2.50 x 10⁻⁴ | 2.32 x 10⁻⁴ | 1.078 |

| 318 | 4.80 x 10⁻⁴ | 4.49 x 10⁻⁴ | 1.069 |

| 328 | 8.90 x 10⁻⁴ | 8.39 x 10⁻⁴ | 1.061 |

Applications of 2,2 Diiodopropane in Modern Organic Synthesis

Precursor in Criegee Intermediate Generation

2,2-Diiodopropane serves as a crucial precursor for the generation of the dimethyl-substituted Criegee intermediate, (CH₃)₂COO, also known as acetone (B3395972) oxide. acs.org This is achieved through the photolysis of this compound in the presence of oxygen. acs.orgrsc.org The process involves the initial photodissociation of the C-I bond in this compound to produce a (CH₃)₂CI radical, which then rapidly reacts with molecular oxygen to form the (CH₃)₂COO Criegee intermediate. osti.gov This method has proven to be a reliable and efficient way to produce Criegee intermediates in the gas phase for laboratory studies. whiterose.ac.ukacs.org

Utility in Atmospheric Chemistry Modeling

The generation of Criegee intermediates from precursors like this compound is of paramount importance for atmospheric chemistry modeling. researchgate.netacs.orgcopernicus.org Criegee intermediates are highly reactive species formed in the atmosphere through the ozonolysis of unsaturated volatile organic compounds. whiterose.ac.ukresearchgate.net They play a significant role in atmospheric oxidation processes and the formation of secondary organic aerosols. researchgate.netmanchester.ac.uk

Laboratory studies using this compound to generate (CH₃)₂COO allow for direct kinetic measurements of its reactions with various atmospheric trace gases, such as sulfur dioxide (SO₂), nitrogen dioxide (NO₂), and water vapor. acs.orgacs.org These experimental data are essential for developing and refining atmospheric models that predict air quality, climate, and the formation of pollutants like ozone and acid rain. acs.orgresearchgate.netresearchgate.net For instance, the reaction of (CH₃)₂COO with SO₂ has been shown to have a large rate coefficient, indicating its potential significance in the atmospheric oxidation of SO₂. acs.org The unimolecular decay of (CH₃)₂COO is also a key parameter in these models, and its rate has been determined through studies utilizing this compound as a precursor. acs.orgrsc.org

The ability to produce specific Criegee intermediates in a controlled laboratory setting enables detailed investigation into their reaction mechanisms and product formation. osti.gov This information helps to build more accurate and comprehensive atmospheric chemistry models, such as the Master Chemical Mechanism (MCM) and GECKO-A, which are used to understand complex atmospheric processes. researchgate.netucar.edu

Table 1: Selected Reaction Rate Coefficients for (CH₃)₂COO at 298 K

| Reaction | Rate Coefficient (cm³ s⁻¹) | Pressure (Torr) | Reference |

| (CH₃)₂COO + SO₂ | (7.3 ± 0.5) × 10⁻¹¹ | 4 (He) | acs.org |

| (CH₃)₂COO + SO₂ | (1.5 ± 0.5) × 10⁻¹⁰ | 10 (He) | acs.org |

| (CH₃)₂COO + NO₂ | (2.1 ± 0.5) × 10⁻¹² | 4 | acs.org |

| (CH₃)₂COO + H₂O | < 1.5 × 10⁻¹⁶ | Not specified | core.ac.uk |

Table 2: Unimolecular Decay Rate of (CH₃)₂COO

| Temperature (K) | Pressure (Torr) | Unimolecular Decay Rate (s⁻¹) | Reference |

| 293 | Not specified | 305 ± 70 | acs.org |

| 296 | Atmospheric | 899 ± 42 | rsc.org |

| 243-340 | 5-350 | Varies | rsc.org |

Cyclopropanation Reagent in Complex Molecule Synthesis

While the primary focus of recent research on this compound has been its application in atmospheric chemistry, it also holds potential as a reagent in organic synthesis, particularly in cyclopropanation reactions. The gem-diiodoalkane functionality is a precursor to gem-dimetallic species or carbenoids that can react with alkenes to form cyclopropanes.

Synthesis of gem-Dimethylcyclopropanes

The reaction of this compound with organometallic reagents or reducing metals can generate a gem-dimethyl carbenoid or a related reactive species. This intermediate can then react with an alkene to afford a gem-dimethylcyclopropane derivative. This transformation is a valuable method for introducing a quaternary carbon center within a three-membered ring, a structural motif present in various natural products and bioactive molecules.

Enantioenriched Cyclopropane (B1198618) Derivative Synthesis

The development of asymmetric cyclopropanation reactions is a significant area of research in organic synthesis. While specific examples utilizing this compound in catalytic enantioselective cyclopropanation are not extensively documented in the provided context, the principle of using chiral catalysts to control the stereochemical outcome of carbene transfer reactions is well-established. In theory, a chiral ligand-metal complex could be employed to mediate the reaction of the carbenoid derived from this compound with an alkene, leading to the formation of enantioenriched gem-dimethylcyclopropane products.

Precursors for Natural Product Scaffolds

The gem-dimethylcyclopropane unit is a key structural feature in a number of natural products, including certain terpenes and steroids. The synthesis of these complex molecules often requires the efficient and stereocontrolled construction of this motif. The use of this compound as a cyclopropanating agent provides a potential pathway to access these important molecular scaffolds. The resulting cyclopropane ring can also serve as a versatile intermediate, undergoing further transformations such as ring-opening reactions to introduce functionality in a stereospecific manner.

Role as a Synthetic Reagent in Specialized Preparations

Beyond its utility in Criegee intermediate generation and cyclopropanation, this compound can be employed in other specialized synthetic transformations. For instance, it is a precursor for the synthesis of 2-bromo-2-iodopropane, another valuable reagent for generating the (CH₃)₂COO Criegee intermediate. rsc.org The synthesis of this mixed halide from this compound highlights its role as a starting material for more specialized reagents. rsc.org Additionally, gem-diiodoalkanes can participate in various coupling reactions and serve as precursors to other functional groups, although specific applications of this compound in these areas are less commonly reported compared to its primary use in physical chemistry studies.

Kinetic and Thermodynamic Aspects of 2,2 Diiodopropane Chemistry

Reaction Rate Coefficient Determinations

Reaction rate coefficients quantify the speed of a chemical reaction. For the intermediates derived from 2,2-diiodopropane, these coefficients have been determined using advanced techniques such as synchrotron photoionization mass spectrometry and cavity ring-down ultraviolet absorption spectroscopy. osti.govsoton.ac.uknih.gov

The acetone (B3395972) oxide Criegee intermediate, (CH₃)₂COO, exhibits significant reactivity with key atmospheric trace gases like sulfur dioxide (SO₂) and nitrogen dioxide (NO₂). acs.org The reaction with SO₂ is particularly fast and shows a dependency on pressure. osti.govsoton.ac.uk At 298 K, the rate coefficient for the reaction with SO₂ was measured to be (7.3 ± 0.5) × 10⁻¹¹ cm³ s⁻¹ at 4 Torr of helium buffer gas. osti.govsoton.ac.ukacs.org This coefficient increases at higher pressures, reaching (1.5 ± 0.5) × 10⁻¹⁰ cm³ s⁻¹ at 10 Torr. osti.govsoton.ac.ukacs.org Further studies at 293 K in a nitrogen buffer gas at pressures between 10 and 100 Torr yielded even larger rate coefficients, ranging from (1.84 ± 0.12) × 10⁻¹⁰ to (2.29 ± 0.08) × 10⁻¹⁰ cm³ s⁻¹. osti.govsoton.ac.uk

In contrast, the reaction with NO₂ is considerably slower. The rate coefficient for the reaction of the deuterated Criegee intermediate, (CD₃)₂COO, with NO₂ was determined to be (2.1 ± 0.5) × 10⁻¹² cm³ s⁻¹ at 298 K and 4 Torr. osti.govsoton.ac.ukacs.org Product analysis suggests that these reactions can facilitate the isomerization of the Criegee intermediate to 2-hydroperoxypropene. osti.govacs.orgnih.gov

| Reactant | Temperature (K) | Pressure (Torr) | Rate Coefficient (cm³ s⁻¹) |

|---|---|---|---|

| (CH₃)₂COO + SO₂ | 298 | 4 (He) | (7.3 ± 0.5) × 10⁻¹¹ |

| (CH₃)₂COO + SO₂ | 298 | 10 (He) | (1.5 ± 0.5) × 10⁻¹⁰ |

| (CH₃)₂COO + SO₂ | 293 | 10-100 (N₂) | (1.84 - 2.29) × 10⁻¹⁰ |

| (CD₃)₂COO + NO₂ | 298 | 4 | (2.1 ± 0.5) × 10⁻¹² |

Unimolecular and Bimolecular Decay Kinetics

The decay of the acetone oxide Criegee intermediate ((CH₃)₂COO) occurs through both unimolecular (first-order) and bimolecular (second-order) pathways. osti.govacs.org Experimental measurements of acetone oxide removal in the absence of other reagents show a combination of these kinetics. osti.govsoton.ac.uk This allows for the deconvolution of the data to determine rates for both the unimolecular thermal decay and the bimolecular self-reaction of (CH₃)₂COO. acs.orgnih.gov

The inferred unimolecular decay rate coefficient at 293 K is (305 ± 70) s⁻¹. osti.govsoton.ac.ukacs.org This thermal decay is a crucial loss pathway for Criegee intermediates in the atmosphere, competing with bimolecular reactions. acs.orgaip.org The rate is consistent with predictions from master equation modeling and measurements from ozonolysis experiments. osti.govaip.org

Activation Energy Calculations for Transformation Processes

Activation energy (Ea) is the minimum energy required for a chemical reaction to occur, representing an energy barrier that reactants must overcome. numberanalytics.comwikipedia.orglibretexts.org It is a critical parameter in chemical kinetics, and its relationship with the reaction rate constant (k) and temperature (T) is described by the Arrhenius equation. libretexts.orgfsu.edu

The activation energy for a process can be determined experimentally by measuring the rate constant at various temperatures and plotting the natural logarithm of the rate constant (ln k) against the inverse of the temperature (1/T). fsu.edu The slope of the resulting line is equal to -Ea/R, where R is the universal gas constant. libretexts.orgfsu.edu For the transformation processes of Criegee intermediates like (CH₃)₂COO, such as the unimolecular decay to form OH radicals, there is a significant energy barrier. aip.org Theoretical calculations and experimental observations indicate that for some Criegee intermediates, tunneling through this barrier can contribute significantly to the reaction rate, especially at energies near the top of the barrier. aip.org

Analysis of Kinetic Isotope Effects

A kinetic isotope effect (KIE) is the change in the reaction rate that occurs when an atom in a reactant is replaced with one of its isotopes. wikipedia.orglibretexts.org It is formally expressed as the ratio of the rate constant of the light isotopologue (kL) to that of the heavy isotopologue (kH). wikipedia.org The magnitude of the KIE provides insight into the reaction mechanism, particularly the nature of the transition state. nih.gov

In the study of the (CH₃)₂COO Criegee intermediate formed from this compound, an inverse deuterium (B1214612) kinetic isotope effect was observed for its reaction with SO₂. osti.govsoton.ac.uk Using photoionization mass spectrometry, the KIE (kH/kD) for the reaction of (CH₃)₂COO versus deuterated acetone oxide ((CD₃)₂COO) with SO₂ was measured to be 0.53 ± 0.06 at 4 Torr. osti.govsoton.ac.uk A KIE value less than one is known as an inverse kinetic isotope effect. youtube.com This suggests that the heavier isotope reacts more quickly. Such an effect can arise if there is an increase in bond stiffness when moving from the ground state to the transition state, as might occur during the formation of a new bond. nih.gov The observed inverse KIE is consistent with a mechanism involving the formation of an association complex between the Criegee intermediate and SO₂. osti.govsoton.ac.uksoton.ac.uk

Thermodynamic Considerations in Reaction Outcomes

While kinetics describes the rate of a reaction, thermodynamics governs the reaction's spontaneity, direction, and equilibrium position. numberanalytics.com A reaction can have fast kinetics but be thermodynamically unfavorable, or be thermodynamically favorable but kinetically slow due to a high activation energy. numberanalytics.comlibretexts.org The product that forms faster is the kinetic product, whereas the most stable product is the thermodynamic product. libretexts.org

In the chemistry of the (CH₃)₂COO intermediate, thermodynamic factors influence the final products. The reactions of (CH₃)₂COO with both SO₂ and NO₂ are suggested to facilitate an isomerization pathway to form 2-hydroperoxypropene. osti.govacs.orgnih.gov This indicates that while the initial bimolecular reaction is under kinetic control, the subsequent rearrangement of the association product may be driven by the greater stability of the 2-hydroperoxypropene isomer, representing a thermodynamically favored outcome. Computational methods are often employed to calculate thermodynamic properties, such as enthalpies of formation and reaction energies, to predict the feasibility and favorability of various reaction pathways. researchgate.net

Environmental Fate and Degradation Pathways of 2,2 Diiodopropane

Atmospheric Transformation Processes

The atmospheric fate of 2,2-diiodopropane is primarily dictated by its interaction with solar radiation and subsequent chemical reactions. These processes are central to its transformation and its role in atmospheric chemistry.

Photodegradation Mechanisms

The primary atmospheric degradation pathway for this compound is initiated by photodegradation, also known as photolysis. This process involves the absorption of ultraviolet (UV) radiation, which possesses sufficient energy to break the relatively weak carbon-iodine (C-I) bonds within the molecule. ucanr.edu Laboratory studies frequently utilize flash photolysis of this compound, often with lasers operating at wavelengths such as 248 nm or 355 nm, to induce this bond cleavage. acs.org This photolytic event results in the formation of a diiodopropyl radical which rapidly loses a second iodine atom to produce the isopropyl radical and two iodine atoms. This photodissociation is the critical first step that leads to further atmospheric reactions.

Role in Criegee Intermediate Formation and Subsequent Atmospheric Chemistry

Following photodegradation in the presence of oxygen, this compound is a well-established precursor for the laboratory generation of acetone (B3395972) oxide ((CH₃)₂COO), a specific type of carbonyl oxide known as a Criegee intermediate. acs.orgrsc.orgosti.gov Criegee intermediates are significant oxidants in the Earth's atmosphere, formed naturally through the ozonolysis of alkenes. acs.orgrsc.org The generation of (CH₃)₂COO from this compound allows for direct investigation of its reaction kinetics.

These stabilized Criegee intermediates are highly reactive and can engage in bimolecular reactions with various atmospheric trace gases. acs.org For instance, acetone oxide reacts rapidly with sulfur dioxide (SO₂) but very slowly with water monomer. osti.gov The reactions of (CH₃)₂COO can also lead to isomerization, forming products such as 2-hydroperoxypropene, particularly following reactions with nitrogen dioxide (NO₂) and SO₂. osti.gov The unimolecular decay of (CH₃)₂COO is also a significant loss pathway in the atmosphere. rsc.orgosti.gov The study of these reactions is crucial as they influence the formation of secondary organic aerosols and affect the atmospheric concentrations of key species like hydroxyl radicals and ozone. rsc.org

Table 1: Selected Reaction Rate Coefficients for the Acetone Oxide Criegee Intermediate ((CH₃)₂COO) at ~295 K

This table presents kinetic data from laboratory studies, where (CH₃)₂COO was generated via photolysis of this compound.

| Reactant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Pressure (Torr) | Citation |

| Unimolecular Decay | (305 ± 70) s⁻¹ | 293 | - | osti.gov |

| SO₂ | (7.3 ± 0.5) x 10⁻¹¹ | 298 | 4 | osti.gov |

| SO₂ | (1.5 ± 0.5) x 10⁻¹⁰ | 298 | 10 | osti.gov |

| SO₂ | (1.84 ± 0.12) x 10⁻¹⁰ to (2.29 ± 0.08) x 10⁻¹⁰ | 293 | 10-100 | osti.gov |

| NO₂ | (2.1 ± 0.5) x 10⁻¹² | 298 | 4 | osti.gov |

| CF₃COOH | (6.1 ± 0.2) x 10⁻¹⁰ | 294 | - | nih.gov |

| Water | < 1.5 x 10⁻¹⁶ | 298 | - | acs.org |

Biotransformation and Biodegradation Studies

While atmospheric processes are a key fate, the potential for biological degradation in soil and water is another critical aspect of the environmental profile of this compound.

Microbial Degradation Pathways and Rates

The process often involves dehalogenase enzymes that cleave the carbon-halogen bond, which is a critical step. nih.govnih.gov For halogenated alkanes, this can occur via hydrolytic or oxidative mechanisms. nih.gov

Hydrolytic Dehalogenation: Involves the replacement of a halogen atom with a hydroxyl group from water, forming an alcohol. nih.gov

Oxidative Dehalogenation: Often initiated by monooxygenase or dioxygenase enzymes, which incorporate oxygen into the molecule, leading to an unstable intermediate that subsequently loses the halide ion. google.com

Aerobic bacteria, which use oxygen, are known to degrade a range of halogenated hydrocarbons. google.comfrontiersin.org The efficiency of these processes depends on various factors, including the presence of suitable microbial populations, oxygen levels, and the availability of other nutrients. google.comencyclopedia.pub The degradation of heavily halogenated compounds can sometimes be slow or incomplete. nih.gov

Formation of Stable Degradation Products

The identity of stable degradation products is intrinsically linked to the degradation pathway.

Atmospheric Degradation: In the atmosphere, the reaction of the acetone oxide Criegee intermediate ((CH₃)₂COO) with species like NO₂ and SO₂ can facilitate its isomerization to more stable products, such as 2-hydroperoxypropene. osti.gov

Biodegradation: Without defined microbial degradation pathways for this compound, specific stable metabolites cannot be definitively listed. Generally, the microbial breakdown of halogenated alkanes aims to produce non-halogenated molecules that can be funneled into central metabolic pathways, such as the Krebs cycle, ultimately leading to mineralization into carbon dioxide and water under ideal aerobic conditions. nih.govencyclopedia.pub The initial product of hydrolytic dehalogenation would likely be 2-iodo-2-propanol, which would then require further transformation.

Environmental Partitioning and Transport Dynamics

The movement and distribution of this compound through different environmental compartments (air, water, soil, and biota) are governed by its physical and chemical properties. Assessing these partitioning behaviors is essential to predict its transport and potential for exposure. acs.orgacs.org

Key properties influencing environmental partitioning include vapor pressure, water solubility, and the octanol-water partition coefficient (Kow). While extensive experimental data for this compound is limited, its behavior can be inferred from its structure and data from similar compounds. Volatile organic chemicals with high vapor pressures tend to be released into the atmosphere. acs.org The presence of two iodine atoms on a short three-carbon chain suggests that this compound is a relatively dense and volatile compound.

The partitioning of iodine-containing compounds between immiscible liquids, such as water and an organic solvent like cyclohexane, demonstrates their tendency to distribute between phases based on their relative solubility. sserc.org.uk For similar iodoalkanes, the partitioning behavior suggests a preference for organic phases over aqueous ones. acs.org This implies that in an environmental context, this compound would likely adsorb to organic matter in soil and sediment rather than remaining dissolved in water. Its volatility also indicates a potential for transport in the atmosphere. acs.org

Q & A

Q. What criteria define a well-scoped research question for this compound studies?

- Methodological Answer : Apply the FLOAT method (): Focus on a single variable (e.g., solvent polarity), Limit scope to achievable experiments (e.g., 3 solvents tested within 6 months), and Ensure access to essential resources (e.g., NMR facilities). Avoid overly broad questions like “Study all reactions of this compound” .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.